
3-(2-Thienyl)-5-(6-methyl-3-pyridyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Thienyl)-5-(6-methyl-3-pyridyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a thienyl group, a pyridyl group, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)-5-(6-methyl-3-pyridyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a thioamide with a nitrile oxide, which can be generated in situ from an oxime and a chlorinating agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thienyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: Electrophilic substitution reactions can occur on the pyridyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
3-(2-Thienyl)-5-(6-methyl-3-pyridyl)-1,2,4-oxadiazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
This compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 3-(2-Thienyl)-5-(6-methyl-3-pyridyl)-1,2,4-oxadiazole depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. Molecular targets could include enzymes or receptors involved in these pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Thienyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Thienyl)-5-(4-methyl-3-pyridyl)-1,2,4-oxadiazole
Uniqueness
3-(2-Thienyl)-5-(6-methyl-3-pyridyl)-1,2,4-oxadiazole is unique due to the specific substitution pattern on the pyridyl ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
5-(6-methylpyridin-3-yl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-8-4-5-9(7-13-8)12-14-11(15-16-12)10-3-2-6-17-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXJCHRESQNPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[methyl(propan-2-yl)amino]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7596713.png)
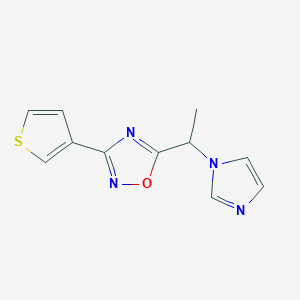
![2-ethyl-6-methyl-N-[(6-methylpyridin-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B7596723.png)
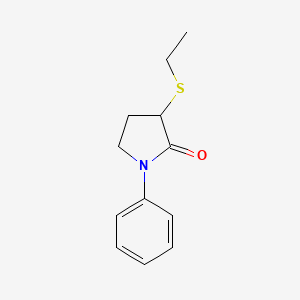
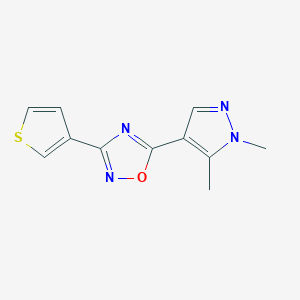
![N-[2-(4-nitrophenoxy)ethyl]-7H-purin-6-amine](/img/structure/B7596738.png)
![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7596748.png)
![4-[(4-chlorophenyl)-hydroxymethyl]-N-ethylpiperidine-1-carboxamide](/img/structure/B7596756.png)
![2-[(4-chloro-8-fluoroquinolin-7-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7596763.png)
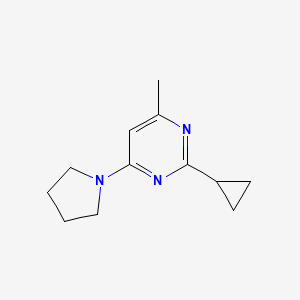
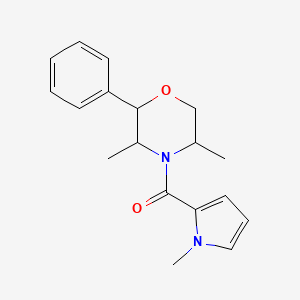
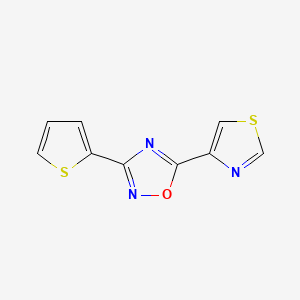
![N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B7596800.png)
